molecular formula C6H5NOS B1591910 4H-Thieno[2,3-C]pyrrol-6(5H)-one CAS No. 79472-22-3

4H-Thieno[2,3-C]pyrrol-6(5H)-one

Cat. No. B1591910
CAS RN: 79472-22-3
M. Wt: 139.18 g/mol
InChI Key: GIQBMQFTAUFJAW-UHFFFAOYSA-N
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Description

4H-Thieno[2,3-C]pyrrol-6(5H)-one is a chemical compound with the molecular formula C6H3NO2S . It has been used as an acceptor unit in the synthesis of conjugated D–π–A copolymers, such as PT-ttTPD and PBT-ttTPD, to develop better photovoltaic polymers .


Synthesis Analysis

The synthesis of this compound-based polymers involves coupling an ε-branched alkyl side chain on the TPD unit with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules . The Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) results in a promising PT-ttTPD polymer .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 153.158 Da, and the monoisotopic mass is 152.988449 Da .


Chemical Reactions Analysis

This compound has been used in the synthesis of conjugated D–π–A copolymers for application in organic photovoltaic cells . The chemical reactions involved in this process include the coupling of an ε-branched alkyl side chain on the TPD unit with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules, followed by Stille polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C6H3NO2S, an average mass of 153.158 Da, and a monoisotopic mass of 152.988449 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4H-Thieno[2,3-C]pyrrol-6(5H)-one and its derivatives are synthesized through novel reactions and are known to undergo the Diels-Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly used in organic chemistry (Sha & Tsou, 1990).

Electropolymerization and Material Applications

  • This compound has been used in the synthesis and electropolymerization of donor-acceptor-donor type monomers, demonstrating significant effects on redox and optical properties, which are essential in materials science, particularly in the development of polymers with specific electronic and optical characteristics (Çakal, Cihaner, & Önal, 2020).

Combinatorial Chemistry

  • In combinatorial chemistry, this compound has been used to create novel heterocyclic compounds. This is crucial in drug discovery and development, where large libraries of structurally diverse molecules are synthesized and screened for biological activity (Ilyin et al., 2007).

Drug Discovery and Scaffold Development

  • The compound has been proposed as a scaffold in the search for new drugs, demonstrating the ability to generate libraries of 3D-shaped molecules, which is significant in the pharmaceutical industry for the development of new therapeutic agents (Yarmolchuk et al., 2011).

Solar Cell Applications

  • In the field of renewable energy, specifically in dye-sensitized solar cells, this compound-based sensitizers have been synthesized and used, exhibiting high photocurrent due to strong light harvesting capability, which is vital for improving the efficiency of solar cells (Wang et al., 2017).

Mechanism of Action

The mechanism of action of 4H-Thieno[2,3-C]pyrrol-6(5H)-one in organic photovoltaic cells involves its role as an acceptor unit in conjugated D–π–A copolymers . These polymers, such as PT-ttTPD and PBT-ttTPD, exhibit well-ordered inter-chain orientation in the BHJ active layer, contributing to high power conversion efficiency .

Future Directions

The future directions of research on 4H-Thieno[2,3-C]pyrrol-6(5H)-one could involve its further utilization in the development of photovoltaic polymers . The potential for improving the power conversion efficiency of these polymers presents an exciting avenue for future exploration .

properties

IUPAC Name

4,5-dihydrothieno[2,3-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-6-5-4(3-7-6)1-2-9-5/h1-2H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQBMQFTAUFJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608517
Record name 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79472-22-3
Record name 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79472-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-aminomethyl-thiophene-2-carboxylic acid methyl ester (0.82 g, 4.79 mmol) in 1:1 MeOH-EtOH (125 mL), is added K2CO3 (0.66 g, 4.79 mmol) and the mixture is stirred at 90° C. for 5 hours. The solvent is removed in vacuo and the residue purified by silica gel column chromatography eluting with 97:3 DCM:MeOH. The title compound is isolated (0.365 g, 55%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 116d (5.00 g, 29.2 mmol) and THF (150 mL). Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane complex (10.0 g, 39.1 mmol) was added portionwise. The mixture was heated at 60° C. for 14 h. After this time, the mixture was cooled to 0° C. 4 M hydrochloric acid (60 mL) was added dropwise, and the mixture was filtered. The organic layer was separated, and the aqueous layer was extracted with a 20% (v/v) solution of methanol in methylene chloride (3×150 mL). The filter cake was washed with a 20% (v/v) solution of methanol in methylene chloride (3×150 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 0% to 10% methanol/methylene chloride) to afford a 45% yield (1.87 g) of 116e as an off-white solid: mp 104-105° C.; 1H NMR (300 MHz, CDCl3) δ 7.08 (s, 1H), 6.42 (br s, 1H), 4.37 (s, 2H); MS (ESI+) m/z 140.0 (M+H).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
45%

Synthesis routes and methods III

Procedure details

A mixture of methyl 3-(aminomethyl)thiophene-2-carboxylate (4.5 g, 26.3 mmol) and K2CO3 (3.64 g, 26.3 mmol) in 1:1 MeOH:EtOH (600 mL) was heated overnight under reflux. The reaction was concentrated and purified by flash chromatography over silica gel (50-100% EtOAc/hexane) to yield 4H-thieno[2,3-c]pyrrol-6(5H)-one (2.2 g, 60% yield) as a white solid. 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.87 (d, J=4.8 Hz, 1H), 7.17 (d, J=4.8 Hz, 1H), 4.39 (s, 2H); MS (EI) m/z=140.2 [M+1]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.64 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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